molecular formula C10H10BrNOS B8517501 3-(3-bromopropyl)-2(3H)-benzothiazolone

3-(3-bromopropyl)-2(3H)-benzothiazolone

Cat. No.: B8517501
M. Wt: 272.16 g/mol
InChI Key: MDLGWHHHUXKSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromopropyl)-2(3H)-benzothiazolone is a chemical reagent designed for research and synthesis applications. As a benzothiazolone derivative, this compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The bromopropyl chain serves as a flexible alkylating agent, making this compound a valuable building block for constructing more complex structures, particularly in the synthesis of bivalent ligands and molecular dimers . Benzothiazolone scaffolds are recognized in pharmacological research for their diverse biological activities. Studies on similar structures have shown potential in developing anti-inflammatory and analgesic agents that function as dual inhibitors of targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB) . Furthermore, benzothiazolone derivatives have been explored as potent analogs of microtubule-targeting agents, such as combretastatin A-4, exhibiting cytotoxic and anti-angiogenic effects in various cell lines . The core benzothiazole structure is a privileged scaffold in drug discovery, with documented applications in the research of antitumor, antimicrobial, and central nervous system agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

3-(3-bromopropyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C10H10BrNOS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2

InChI Key

MDLGWHHHUXKSNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

The biological and chemical properties of benzothiazolone derivatives are highly dependent on substituent position and type. Below is a comparative analysis:

Table 1: Substituent Comparison of Select Benzothiazolone Derivatives
Compound Name Substituent Position Substituent Type Key Properties/Applications
3-(3-Bromopropyl)-2(3H)-benzothiazolone Position 3 3-Bromopropyl Potential precursor for radiopharmaceuticals
SN56 Position 3: 2-(azepan-1-yl)ethyl
Position 6: Propyl
Azepan-ethyl (3)
Propyl (6)
High σ1 receptor affinity (Ki = 0.56 nM), >1,000-fold selectivity over σ2
FTC-146 Position 3: 2-(azepan-1-yl)ethyl
Position 6: 3-Fluoropropyl
Fluoropropyl (6) PET radioligand for σ1 receptors; improved in vivo stability
6-Benzoyl-2(3H)-benzothiazolone Position 6 Benzoyl Analgesic activity (COX inhibition), superior to acetylsalicylic acid
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-propenyl)-2(3H)-benzothiazolone Position 3: Methyl
Position 6: Thiophenyl-propenyl
α,β-Unsaturated ketone Antitumor/antibacterial potential (chalcone framework)
3-(2-Oxo-2-phenylethyl)-2(3H)-benzothiazolone Position 3 2-Oxo-2-phenylethyl Structural diversity; unexplored bioactivity
Key Observations:
  • Position 3 substituents (e.g., bromopropyl, azepan-ethyl) are critical for receptor binding. Bromopropyl’s electrophilic nature enables conjugation, while azepan-ethyl enhances σ1 receptor selectivity .
  • Position 6 modifications (e.g., propyl, fluoropropyl, benzoyl) influence pharmacokinetics and target engagement. Fluoropropyl in FTC-146 improves imaging efficacy via fluorine-18 radiolabeling .
Table 2: Receptor Binding Profiles
Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ1/σ2) Off-Target Affinities (Ki >1 μM)
SN56 0.56 >1,000 >1,000 α2 (205 nM), H1 (311 nM)
FTC-146 0.78* >1,000* >1,000 Not reported
6-Benzoyl-2(3H)-benzothiazolone N/A N/A N/A COX-1/2 (IC50 ~10 μM)

*Estimated from structural analogy to SN55.

Physicochemical Properties

Substituents significantly alter physical properties, impacting solubility and bioavailability:

Table 3: Physicochemical Comparison
Compound Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 288.19 Not reported ~2.8
3-Methyl-2(3H)-benzothiazolone 165.21 74–77 1.5
SN56 332.46 Not reported 3.1
FTC-146 350.43 Not reported 2.9
  • Bromopropyl’s higher molecular weight and lipophilicity (LogP ~2.8) suggest improved membrane permeability compared to methyl derivatives (LogP ~1.5) .

Preparation Methods

Direct N-Alkylation Using 1,3-Dibromopropane

The most direct route involves reacting 2(3H)-benzothiazolone with 1,3-dibromopropane under basic conditions. In dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C, the nitrogen attacks the terminal bromine of 1,3-dibromopropane, yielding 3-(3-bromopropyl)-2(3H)-benzothiazolone (Table 1).

Table 1: Optimization of N-Alkylation Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃802445
DMSOK₂CO₃901852
THFNaH60675

Yields improve with stronger bases (e.g., sodium hydride) and polar aprotic solvents like tetrahydrofuran (THF), which enhance nucleophilicity.

Mitsunobu Reaction for Ether Formation

An alternative employs the Mitsunobu reaction, coupling 2(3H)-benzothiazolone with 3-bromo-1-propanol using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids dibromopropane but requires anhydrous conditions and yields ~60%.

Bromination of Propyl Intermediates

Post-Alkylation Bromination

For substrates with pre-installed propyl chains, terminal bromination is achieved using phosphorus tribromide (PBr₃) in diethyl ether. The hydroxyl group of 3-hydroxypropyl-2(3H)-benzothiazolone is replaced via an SN₂ mechanism, yielding the target compound (Table 2).

Table 2: Bromination Efficiency with Varied Reagents

ReagentSolventTemperature (°C)Yield (%)
PBr₃EtherReflux80
HBrDCM0→2565
CBr₄THF2570

Radical Bromination

N-Bromosuccinimide (NBS) under UV light selectively brominates terminal methyl groups in 3-propyl-2(3H)-benzothiazolone. However, competing side reactions reduce yields to ~40%.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : A triplet at δ 3.4–3.6 ppm (CH₂Br) and multiplet at δ 1.8–2.1 ppm (CH₂-CH₂-CH₂Br).

  • IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ and C-Br at 560–600 cm⁻¹.

  • Melting Point : 112–114°C (recrystallized from ethanol).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by using bulky bases (e.g., DBU) or low temperatures.

Stability of Intermediates

3-Hydroxypropyl intermediates are prone to oxidation; thus, reactions are conducted under nitrogen with antioxidants like BHT.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantages
Direct N-AlkylationOne-step, high atom economyRequires excess dibromopropane
Mitsunobu ReactionMild conditions, no byproductsCostly reagents
Post-BrominationFlexible for late-stage modificationMulti-step, lower yields

Industrial-Scale Considerations

Large-scale synthesis favors direct N-alkylation due to lower reagent costs and simpler purification. Continuous flow reactors minimize exothermic risks during dibromopropane addition .

Q & A

Q. How can the synthesis of 3-(3-bromopropyl)-2(3H)-benzothiazolone be optimized for improved yield and purity?

Methodological Answer:

  • Synthetic Routes : Use General Procedure A (alkylation of 2(3H)-benzothiazolone with 1,3-dibromopropane) to achieve yields of 59–61% . For analogs, adopt TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions to introduce substituents at the 3-position, as demonstrated in bivalent ligand synthesis .
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the compound as a yellow oil or solid .
  • Key Variables : Optimize reaction time (12–24 hr), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of benzothiazolone to dibromopropane) to minimize byproducts .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Characterize the propyl chain (δ ~3.46 ppm for Br-adjacent CH2) and aromatic protons (δ 7.54–6.95 ppm). Confirm the lactam carbonyl at δ 156.76 ppm (13C) .
  • HRMS : Validate molecular weight (theoretical [M+H]+: 272.0; observed: 272.1) to confirm bromine incorporation .
  • Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 42.93%, H: 3.06%, N: 4.12%) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of 3-substituted benzothiazolone derivatives be resolved?

Methodological Answer:

  • Assay Standardization : Use radioligand binding assays (e.g., σ1 receptor binding with [³H]-pentazocine) to compare affinity values across studies. For example, structural analogs like SN56 show σ1 selectivity (Ki < 10 nM) due to azepane substitutions .
  • Structural-Activity Relationships (SAR) : Modify the propyl chain length or introduce urea/thiourea groups (e.g., 3-methyl-6-thiourea derivatives) to reconcile antimicrobial vs. antinociceptive activity differences .
  • Data Normalization : Account for variations in cell lines (e.g., neuronal vs. microbial models) and pharmacokinetic parameters (e.g., logP for blood-brain barrier penetration) .

Q. What experimental strategies elucidate the reaction mechanisms of this compound in ring transformations?

Methodological Answer:

  • Intermediate Trapping : React with primary amines (e.g., methylamine) to isolate 3-alkyl-1,3-dihydroimidazolin-2-ones , confirming nucleophilic attack at the carbonyl .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps in disulfide formation during oxidation .
  • Computational Modeling : Use DFT calculations to map energy barriers for lactam ring opening and imidazolinone cyclization .

Q. How can researchers design this compound derivatives for selective σ receptor targeting?

Methodological Answer:

  • Bivalent Ligands : Synthesize dimers (e.g., compound 5j ) with piperazine linkers to enhance σ1 affinity (Ki = 2.3 nM) while reducing σ2/non-σ receptor off-target effects .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., 6-fluoro, 7-chloro) to improve binding pocket compatibility, as seen in 5j (HRMS: [M+H]+ = 563.2) .
  • In Silico Screening : Dock derivatives into σ1 crystal structures (PDB: 5HK1) to prioritize candidates with optimal hydrophobic interactions .

Q. What methodologies detect this compound in environmental samples?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase C18 columns and ESI+ ionization (m/z 272 → 195 transition) for trace detection in leachates .
  • Solid-Phase Extraction (SPE) : Preconcentrate samples with HLB cartridges to achieve detection limits < 1 ppb .
  • Contaminant Profiling : Co-analyze with benzothiazole and alkylphenol oligomers to identify degradation pathways in microplastics .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial vs. antinociceptive efficacy of benzothiazolone derivatives?

Methodological Answer:

  • Dose-Response Curves : Compare IC50 values across studies (e.g., 3-methyl derivatives show MIC = 12.5 µg/mL for S. aureus but require 50 mg/kg for analgesia) .
  • Metabolic Stability : Assess hepatic clearance (e.g., microsomal t1/2) to explain reduced in vivo activity despite potent in vitro results .
  • Species-Specific Effects : Test analogs in rodent vs. human cell models to isolate target conservation (e.g., bacterial FabI vs. neuronal σ1 receptors) .

Q. Experimental Design Tables

Parameter Synthesis Optimization Biological Assay
Reaction Time12–24 hr2 hr (radioligand binding)
Temperature80–100°C25°C (equilibrium conditions)
Key Reagents1,3-Dibromopropane, TDAE[³H]-Pentazocine, HEK-293 membranes
Analytical ToolHRMS, ¹³C NMRScintillation counting (96-well)

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